N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide
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Overview
Description
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thian-4-yl group, an oxadiazole ring, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain-containing protein 9 (BRD9) . BRD9 is a member of the bromodomain and extra terminal domain (BET) family of proteins, which are known to recognize acetylated histone lysine residues, a well-studied post-translational modification of chromatin .
Mode of Action
The compound interacts with its target, BRD9, by binding to it selectively . This binding is achieved through a structure-based design, leading to a selectivity that is greater than 700-fold over the BET family and 200-fold over the highly homologous bromodomain-containing protein 7 (BRD7) .
Biochemical Pathways
The binding of the compound to BRD9 affects the transcriptional regulation of genes involved in oncology and immune response pathways . This interaction leads to changes in the expression of these genes, thereby affecting the associated biochemical pathways.
Result of Action
The result of the compound’s action is the inhibition of BRD9, leading to changes in the transcription of certain genes . This can have profound effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the thian-4-yl and oxadiazole intermediates. These intermediates are then coupled with pyridine-4-carboxamide under specific reaction conditions. Common reagents used in the synthesis include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thian-4-yl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide
- N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide
Uniqueness
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(11-1-5-15-6-2-11)16-9-12-17-13(18-20-12)10-3-7-21-8-4-10/h1-2,5-6,10H,3-4,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLUAVDCLLZOKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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